molecular formula C29H26N4O4 B1235293 Picrasidine C

Picrasidine C

Cat. No. B1235293
M. Wt: 494.5 g/mol
InChI Key: FNSOWPJAPJEOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Picrasidine C is a natural product found in Picrasma quassioides with data available.

Scientific Research Applications

PPARα Agonist and Metabolic Disease Treatment

Picrasidine C, a dimeric β-carboline-type alkaloid isolated from Picrasma quassioides, has been identified as a subtype-selective PPARα agonist. It selectively activates PPARα and enhances PPARα transcriptional activity. This action leads to the expression of PPARα-regulated genes involved in lipid, glucose, and cholesterol metabolism. These findings suggest its potential application in treating metabolic diseases such as hyperlipidemia, atherosclerosis, and hypercholesterolemia (Zhao et al., 2016).

Computational Insights for Drug Development

A computational investigation revealed Picrasidine C as a selective PPARα lead. This study involved molecular docking, pharmacophore modeling, and molecular dynamics simulations to understand its binding mode and selectivity mechanism. The research aimed to optimize Picrasidine C for better affinity and safety, making it a valuable lead for developing subtype-selective PPARα agonists (Li et al., 2019).

Chemical Analysis and Alkaloid Identification

In chemical studies, Picrasidine C has been identified among various alkaloids isolated from Picrasma quassioides. These investigations, which include NMR spectroscopy and X-ray diffraction, contribute to understanding the chemical composition and potential bioactive compounds of this species (Jiao et al., 2010), (Liu et al., 1993).

Biogenetic Pathway Analysis

Research on the biogenetic pathways of Picrasidine C and related alkaloids helps in understanding their synthesis and potential modifications for therapeutic applications. Studies have proposed possible biogenetic pathways for these alkaloids, contributing to the field of natural product chemistry and drug discovery (Ohmoto & Koike, 1985).

properties

Product Name

Picrasidine C

Molecular Formula

C29H26N4O4

Molecular Weight

494.5 g/mol

IUPAC Name

4-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-2-methoxy-1-(9H-pyrido[3,4-b]indol-1-yl)butan-1-one

InChI

InChI=1S/C29H26N4O4/c1-35-21-10-6-8-18-24-23(37-3)15-31-20(27(24)33-25(18)21)11-12-22(36-2)29(34)28-26-17(13-14-30-28)16-7-4-5-9-19(16)32-26/h4-10,13-15,22,32-33H,11-12H2,1-3H3

InChI Key

FNSOWPJAPJEOEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(C(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC)OC

synonyms

picrasidine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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